molecular formula C19H15ClN6OS B3008380 N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868967-50-4

N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B3008380
CAS RN: 868967-50-4
M. Wt: 410.88
InChI Key: INLNGRMDGFHCKV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H15ClN6OS and its molecular weight is 410.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

The synthesis and biological assessment of fused heterocyclic 1,2,4-triazoles, closely related to the queried compound, have been studied due to their varied biological properties. These compounds are synthesized through a method involving commercially available acids and amidoximes, followed by a series of reactions to produce the desired acetamides. These compounds have been assessed for their pharmacological activities, indicating the potential in medicinal chemistry applications (Karpina et al., 2019).

Modification as PI3Ks Inhibitor

A study on the modification of a similar compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, as a PI3Ks inhibitor for anticancer effects, has been conducted. This modification led to the synthesis of derivatives with potent antiproliferative activities against human cancer cell lines, suggesting their utility as effective anticancer agents with reduced toxicity (Wang et al., 2015).

Structure Analysis and Energy Frameworks

The structural analysis and energy frameworks of similar compounds, like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, have been studied. This involves synthesis, characterization by spectroscopic techniques, and X-ray diffraction. Density functional theory calculations and Hirshfeld surface analysis were performed to understand the molecular interactions and packing strength (Sallam et al., 2021).

Biological Activity of Sulfone Derivatives

The synthesis and biological activity of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have been explored. Some derivatives displayed significant antifungal and insecticidal activities, indicating their potential in agricultural and pest control applications (Xu et al., 2017).

Antimicrobial Screening

N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, related in structure, have been synthesized and screened for antimicrobial activities. This highlights their potential as antimicrobial agents, contributing to the development of new treatments for infections (Palamarchuk et al., 2019).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c1-12-5-6-13(10-14(12)20)22-17(27)11-28-18-8-7-16-23-24-19(26(16)25-18)15-4-2-3-9-21-15/h2-10H,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLNGRMDGFHCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

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